molecular formula C11H16N2O B1284791 N-(2-Aminophenyl)-2-methylbutanamide CAS No. 946768-61-2

N-(2-Aminophenyl)-2-methylbutanamide

Cat. No. B1284791
CAS RN: 946768-61-2
M. Wt: 192.26 g/mol
InChI Key: RVOMNSYDHZDQHM-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-methylbutanamide, also known as 2-APB, is an organic compound with a molecular formula of C10H15NO2. It is a colorless, crystalline solid with a melting point of approximately 106°C. 2-APB has been studied extensively in recent years due to its wide range of applications in scientific research. It has been used as a tool to study ion channels and membrane receptors, as well as a potential therapeutic agent for various diseases.

Scientific Research Applications

Anticancer Activity

“N-(2-Aminophenyl)-2-methylbutanamide” has been found to have potential anticancer activity. For instance, Ruthenium (II/III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have been synthesized and characterized, and their chemotherapeutic potential evaluated . The compounds were tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2), with one compound showing potent activity against cancer cells .

DNA Interaction

The interaction of these compounds with DNA was studied by both UV-Visible and fluorescence spectroscopies, revealing intercalation of both the Hapbim ligand and the Ru complexes . This interaction with DNA could potentially be used in gene therapy or other genetic research applications.

Synthesis of Other Molecules

“N-(2-Aminophenyl)-2-methylbutanamide” can be a starting material for the synthesis of several other molecules, including 2-Methylbenzimidazole, N-Substituted Benzimidazoles, and Azobenzothiazole Dyes. These molecules have various applications, including as antiparasitics and antifungals.

Pharmaceutical Applications

The compound holds notable relevance in pharmaceutical applications . It can be used as a precursor for various other molecules with interesting properties.

Organic Synthesis

“N-(2-Aminophenyl)-2-methylbutanamide” can be used in organic synthesis. Its combination of functional groups (amine and amide) can participate in various chemical reactions.

Material Science

In the field of material science, “N-(2-Aminophenyl)-2-methylbutanamide” can be used as a building block for the synthesis of complex materials.

Mechanism of Action

Target of Action

N-(2-Aminophenyl)-2-methylbutanamide primarily targets Histone Deacetylase (HDAC) enzymes, specifically HDAC1 and HDAC2 . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

The compound interacts with its targets, HDAC1 and HDAC2, by inhibiting their activity . The inhibition of these enzymes leads to an increase in the acetylation of histones, which results in a more relaxed chromatin structure. This relaxed structure allows for increased gene transcription, leading to changes in cell function and behavior.

Biochemical Pathways

The inhibition of HDAC1 and HDAC2 affects various biochemical pathways. One of the key pathways influenced is the gene expression pathway . By inhibiting HDAC activity, the compound promotes the acetylation of histones, leading to changes in gene expression . The exact downstream effects can vary depending on the specific genes that are upregulated or downregulated.

Result of Action

The result of N-(2-Aminophenyl)-2-methylbutanamide’s action is the alteration of gene expression within the cell. This can lead to various cellular effects, such as anti-proliferative activity against certain cancer cell lines . The specific molecular and cellular effects can vary depending on the cell type and the specific genes that are affected.

properties

IUPAC Name

N-(2-aminophenyl)-2-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOMNSYDHZDQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588480
Record name N-(2-Aminophenyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminophenyl)-2-methylbutanamide

CAS RN

946768-61-2
Record name N-(2-Aminophenyl)-2-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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